The compound is identified by the CAS number 195447-79-1 and is commercially available from various suppliers, including Thermo Scientific and Sigma-Aldrich. It falls under the category of halogenated organic compounds, specifically those containing fluorine, which are known for their significant biological activity and utility in synthetic chemistry .
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid can be achieved through several methods, including:
Key parameters in these synthetic processes include temperature control, reaction time, and pH levels during hydrolysis, which can significantly influence yield and purity.
The molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid features:
The InChI Key for this compound is LQIBHDUPSIQRPV-UHFFFAOYSA-N, which provides a standardized way to encode its molecular structure for database searches . The SMILES notation is OC(=O)Cc1cc(F)cc(c1)C(F)(F)F, indicating the arrangement of atoms and bonds in the molecule.
The melting point of this compound ranges from 109°C to 112°C, which is indicative of its crystalline nature .
3-Fluoro-5-(trifluoromethyl)phenylacetic acid exhibits reactivity typical of carboxylic acids due to its functional group. It can participate in various chemical reactions including:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 3-Fluoro-5-(trifluoromethyl)phenylacetic acid in biological systems often relates to its ability to interact with specific enzyme targets or receptors. The presence of fluorine atoms may enhance lipophilicity, allowing better membrane permeability.
3-Fluoro-5-(trifluoromethyl)phenylacetic acid has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2